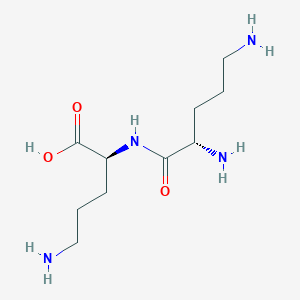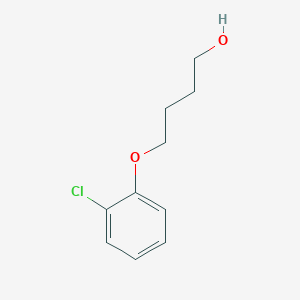
4-(2-Chlorophenoxy)-1-butanol
説明
4-(2-Chlorophenoxy)-1-butanol is a useful research compound. Its molecular formula is C10H13ClO2 and its molecular weight is 200.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sorption and Environmental Fate
4-(2-Chlorophenoxy)-1-butanol belongs to a group of compounds that have been studied for their sorption to soil, organic matter, and minerals, impacting environmental fate and mobility. Studies highlight the importance of soil parameters such as pH, organic carbon content, and iron oxides in determining the sorption behavior of similar phenoxy herbicides. These parameters help rationalize the sorption processes, suggesting that soil organic matter and iron oxides are significant sorbents for these compounds (Werner, Garratt, & Pigott, 2012).
Biofuel Production
The relevance of butanol, including derivatives such as this compound, extends to biofuel production. Butanol presents as a competitive renewable biofuel due to its favorable properties compared to conventional gasoline, diesel fuel, and other biofuels like ethanol and biodiesel. It demonstrates potential to overcome drawbacks associated with low-carbon alcohols or biodiesel, including higher energy content and lower volatility. Innovations in butanol production, including metabolic engineering and advanced fermentation techniques, are under review to enhance its cost-effectiveness and sustainability as a biofuel (Jin, Yao, Liu, Lee, & Ji, 2011).
Environmental Impact and Toxicity
The environmental persistence and potential toxicity of compounds similar to this compound, such as chlorophenols, have been assessed in relation to their impact on the aquatic environment. The moderate toxic effects to mammalian and aquatic life, alongside the potential for considerable toxicity to fish upon long-term exposure, have been documented. The presence of adapted microflora significantly influences the persistence of these compounds, highlighting the complex interactions within ecosystems that determine environmental impact (Krijgsheld & Gen, 1986).
Wastewater Treatment
Concerning industrial applications, the treatment of wastewater from pesticide production, which may include compounds like this compound, is a critical area of research. High-strength wastewater containing a range of toxic pollutants poses challenges for treatment. Biological processes and granular activated carbon are discussed as prevalent methods for treating high-strength wastewaters rich in recalcitrant compounds. These methods aim to achieve efficient removal and ensure compliance with legislative standards, such as the Water Framework Directive (Goodwin, Carra, Campo, & Soares, 2018).
作用機序
Target of Action
It is suggested that compounds with similar structures may interact with secretory leukocyte protease inhibitor (slpi) . SLPI has been implicated in the progression and metastasis of certain cancers .
Mode of Action
It is known that structurally similar antiseizure molecules interact with their targets in a way that is still unidentified .
Biochemical Pathways
It is known that compounds with similar structures can influence the formation of polychlorinated dibenzo p-dioxins and dibenzo-furans (pcdd/fs) during thermal processes .
Pharmacokinetics
A compound with a similar structure, (s)-n-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (s-23), has been studied in male rats as an animal model of hormonal male contraception .
Result of Action
A compound with a similar structure, (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (cba), has been shown to have electrophysiological effects in canine left ventricular cardiomyocytes .
Action Environment
It is known that the aquatic environment can be contaminated by the application of pesticides with similar structures, posing serious health risks to the aquatic ecosystem and human beings .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of 4-(2-Chlorophenoxy)-1-butanol in animal models .
Metabolic Pathways
It is suggested that it may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
特性
IUPAC Name |
4-(2-chlorophenoxy)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6,12H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCHMMCBERJAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


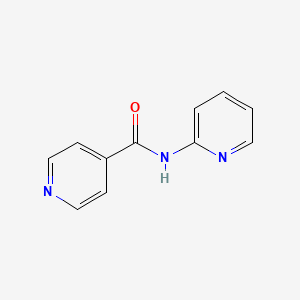

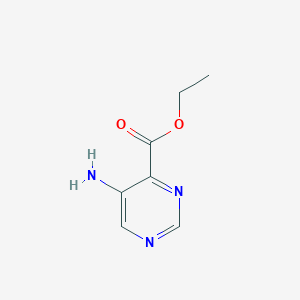



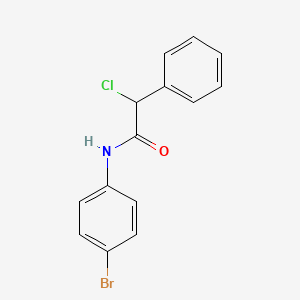
![(R)-tert-butyl 3-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B3146496.png)
![2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B3146497.png)
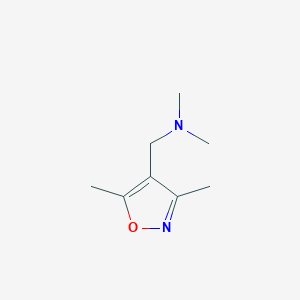
![Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate](/img/structure/B3146502.png)
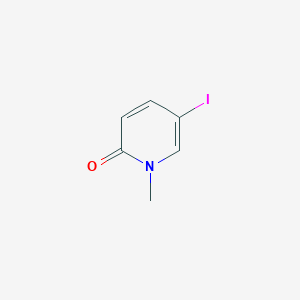
![Thieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B3146527.png)
